REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([O:11][CH3:12])[CH:5]=1.[CH3:14][O:15][CH2:16][CH2:17]COS(C1C=CC(C)=CC=1)(=O)=O.[C:30]([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:5]=[C:6]([O:11][CH2:12][CH2:17][CH2:16][O:15][CH3:14])[CH:7]=[C:8]([O:10][CH3:30])[CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)O)OC)=O
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
COCCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 60° C. for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure and silica gel flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |